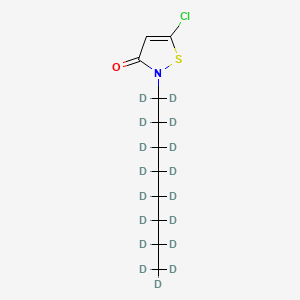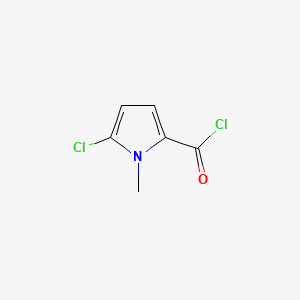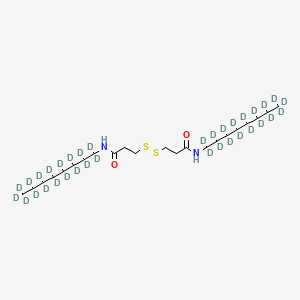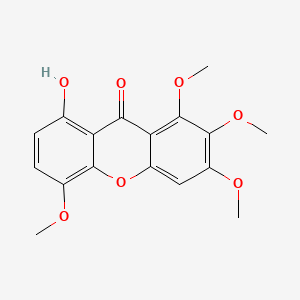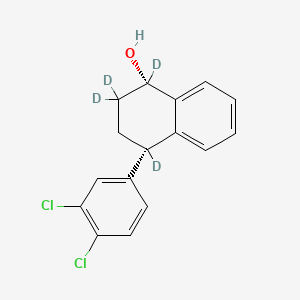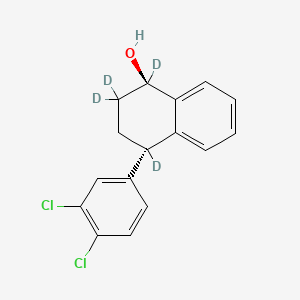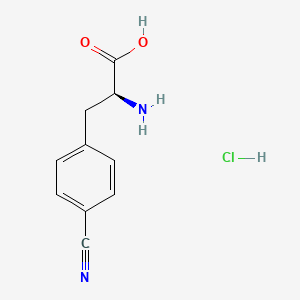
Methyl-d3 3-Oxobutanoate
Übersicht
Beschreibung
Methyl-d3 3-Oxobutanoate is a chemical compound with the molecular formula C5H8O3 . It is functionally related to a butyric acid and is a conjugate acid of a 3-methyl-2-oxobutanoate . It is also a tautomer of a 2-hydroxy-3-methyl-2-butenoic acid .
Synthesis Analysis
Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate has been synthesized for enzymatic studies on cyclization enzymes during cocaine biosynthesis in Erythroxylum coca plants . The synthesis involved several steps, including protection of L-proline with a Cbz group, reduction to chiral amino alcohol, Swern oxidation, Wittig reaction, and decarboxylative condensation . The final step involved treating the N-methylamino acid precursor with 1,1’-carbonyldiimidazole followed by reaction with methyl potassium malonate to give the 3-oxobutanoate .
Molecular Structure Analysis
The molecular structure of Methyl-d3 3-Oxobutanoate is characterized by the presence of a carbonyl group (C=O) and an ester group (COOCH3) in its structure . The presence of these functional groups contributes to the chemical reactivity of the compound.
Physical And Chemical Properties Analysis
Methyl-d3 3-Oxobutanoate has a molecular weight of 119.13 g/mol . It has a topological polar surface area of 43.4 Ų and a complexity of 106 . It has 3 rotatable bonds and 3 hydrogen bond acceptors . The compound is characterized by a lack of hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cellular Studies
Methyl-d3 3-Oxobutanoate, as a derivative of 4-Methylthio-2-oxobutanoic acid, has been studied for its role in apoptosis. In a study by Quash et al. (1995), it was found that methional, derived from 4-methylthio-2-oxobutanoic acid, induced apoptosis in BAF3 murine lymphoid cells. This effect was specific to methional and did not occur with similar compounds, indicating a unique role in cellular apoptosis processes (Quash et al., 1995).
Role in Methionine Salvage Pathway
4-Methylthio-2-oxobutanoic acid (MTOB), closely related to Methyl-d3 3-Oxobutanoate, is a critical compound in the methionine salvage pathway. A study by Tang et al. (2006) showed that MTOB inhibited the growth of several human cell lines and induced apoptosis. This study highlighted the importance of MTOB in biochemical pathways related to cell growth and survival (Tang et al., 2006).
Chemical Synthesis and Molecular Studies
Methyl-d3 3-Oxobutanoate is also significant in chemical synthesis. For example, Zhang Xingxian (2012) described the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, showcasing its role in the synthesis of complex organic compounds (Zhang Xingxian, 2012). Additionally, studies on compounds such as 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide insights into molecular structure and behavior, contributing to our understanding of similar compounds like Methyl-d3 3-Oxobutanoate (Rahul Raju et al., 2015).
Biotransformation and Biosynthesis
Research has also explored the biotransformation capabilities of bacteria with compounds similar to Methyl-d3 3-Oxobutanoate. For instance, Miya et al. (1996) studied the reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, demonstrating the potential of microorganisms in transforming these compounds for various applications (Miya et al., 1996).
Eigenschaften
IUPAC Name |
trideuteriomethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662114 | |
| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 3-Oxobutanoate | |
CAS RN |
107694-22-4 | |
| Record name | (~2~H_3_)Methyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


